1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
CAS No.: 2034467-87-1
Cat. No.: VC6993495
Molecular Formula: C18H18FNO
Molecular Weight: 283.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034467-87-1 |
|---|---|
| Molecular Formula | C18H18FNO |
| Molecular Weight | 283.346 |
| IUPAC Name | 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
| Standard InChI | InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
| Standard InChI Key | KIBAJWGCSHOXOY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-fluorophenyl group. The pyrrolidine nitrogen is further linked to a phenylethanone fragment via an acetyl chain. The IUPAC name, 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone, reflects this arrangement.
Key Structural Features:
-
Pyrrolidine Core: Confers conformational flexibility and potential for hydrogen bonding via the secondary amine .
-
4-Fluorophenyl Substituent: Introduces electron-withdrawing effects, enhancing metabolic stability and influencing receptor binding .
-
Phenylethanone Moiety: Provides a hydrophobic aromatic domain, critical for interactions with hydrophobic enzyme pockets .
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
The fluorine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone likely involves multi-step alkylation and coupling reactions, as demonstrated in analogous compounds .
Step 1: Preparation of 3-(4-Fluorophenyl)pyrrolidine
-
Method: Reductive amination of 4-fluorobenzaldehyde with pyrrolidine precursors, followed by catalytic hydrogenation .
-
Conditions: Pd/C catalyst, H₂ atmosphere, ethanol solvent, 60°C .
Step 2: N-Alkylation with 2-Bromoacetophenone
Industrial Scalability
Continuous flow reactors could optimize the alkylation step, reducing reaction times from hours to minutes . Patent data suggest that automated systems achieve >90% purity post-crystallization .
Pharmacological Profile
Mechanism of Action
While direct studies are lacking, structural analogs exhibit:
-
Voltage-Gated Sodium Channel Modulation: Pyrrolidine derivatives like those in bind to Site 2 of neuronal sodium channels, inhibiting seizure activity .
-
Neurokinin 1 (NK1) Antagonism: Fluorophenyl-pyrrolidine compounds in block Substance P signaling, suggesting potential anxiolytic or antiemetic applications .
In Vitro Activity
Comparative data from related molecules:
| Assay | Activity (IC₅₀) | Source Compound |
|---|---|---|
| Sodium Channel Binding | 12 µM | Pyrrolidine-2,5-dione |
| NK1 Receptor Inhibition | 0.8 nM | Piperidine derivative |
The 4-fluorophenyl group may enhance NK1 affinity by 3–5× compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
Impact of Fluorine Substitution
Replacing hydrogen with fluorine at the phenyl para position:
-
Increased logP: +0.4 units, improving membrane permeability .
-
Enhanced Metabolic Stability: Reduced CYP450-mediated oxidation .
Role of the Pyrrolidine Ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume